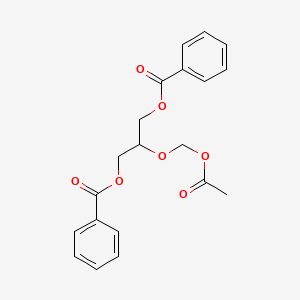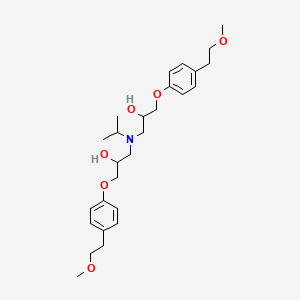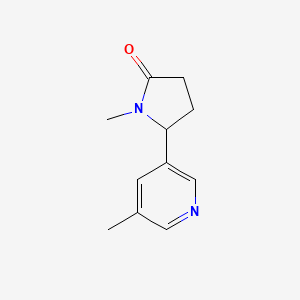
Betamethasone β-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone β-D-Glucuronide Sodium Salt is a glucuronide conjugate of betamethasone, a potent corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is often used in research to study the metabolism and pharmacokinetics of betamethasone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone β-D-Glucuronide Sodium Salt typically involves the glucuronidation of betamethasone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound generally follows the same principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Hydrolysis: The glucuronide moiety can be hydrolyzed under acidic or enzymatic conditions to release betamethasone.
Oxidation: Betamethasone can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups in betamethasone to hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Betamethasone.
Oxidation: Betamethasone derivatives with oxidized functional groups.
Reduction: Reduced forms of betamethasone.
Aplicaciones Científicas De Investigación
Betamethasone β-D-Glucuronide Sodium Salt has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to study the metabolism and excretion of betamethasone in biological systems.
Drug Development: Helps in understanding the pharmacological and toxicological profiles of betamethasone.
Biological Research: Used in studies involving glucuronidation processes and enzyme kinetics.
Medical Research: Investigates the therapeutic potential and side effects of betamethasone and its metabolites.
Mecanismo De Acción
Betamethasone β-D-Glucuronide Sodium Salt exerts its effects through the release of betamethasone upon hydrolysis. Betamethasone, a corticosteroid, binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and immune functions. The molecular targets include various inflammatory mediators and transcription factors such as NF-κB .
Comparación Con Compuestos Similares
- Betamethasone Dipropionate
- Betamethasone Valerate
- Betamethasone Sodium Phosphate
Comparison: Betamethasone β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugate form, which makes it particularly useful for studying the metabolism and excretion of betamethasone. In contrast, other forms like betamethasone dipropionate and betamethasone valerate are primarily used for their therapeutic effects in treating inflammatory conditions .
Propiedades
Número CAS |
105088-07-1 |
|---|---|
Fórmula molecular |
C28H36FNaO11 |
Peso molecular |
590.573 |
Nombre IUPAC |
sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1 |
Clave InChI |
ZEFLDBQGUAWYGO-RPQAGTFSSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Sinónimos |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


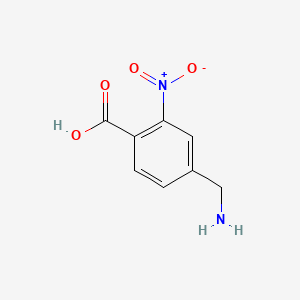

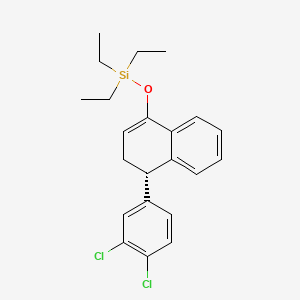

![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)
